molecular formula C7H5NO3S B2777435 7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione CAS No. 2243521-55-1

7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione

Cat. No.: B2777435
CAS No.: 2243521-55-1
M. Wt: 183.18
InChI Key: ARTKVKJIRADHJV-UHFFFAOYSA-N
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Description

7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione is a heterocyclic compound that features a fused thieno-oxazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,4-d][1,3]oxazine precursor with methylating agents under controlled temperature and solvent conditions . The reaction conditions often include the use of catalysts to facilitate the cyclization process and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione is unique due to its fused thieno-oxazine ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-methyl-1H-thieno[3,4-d][1,3]oxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c1-3-5-4(2-12-3)6(9)11-7(10)8-5/h2H,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTKVKJIRADHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CS1)C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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